propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate
Overview
Description
propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate involves multiple steps, starting from the preparation of the pyrazolo[3,4-d]pyrimidine core. This core is typically synthesized through a series of condensation reactions involving appropriate precursors. The final esterification step involves the reaction of the carboxylic acid derivative with isopropyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 4-Amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 2-[3-(4-Amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4,4-dimethylpent-2-enenitrile.
Uniqueness
What sets propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24FN5O5S |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H24FN5O5S/c1-13(2)31-21(28)26-8-6-14(7-9-26)27-19-16(11-25-27)20(24-12-23-19)32-18-5-4-15(10-17(18)22)33(3,29)30/h4-5,10-14H,6-9H2,1-3H3 |
InChI Key |
NLWHUPFSQDCKBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)N2C3=C(C=N2)C(=NC=N3)OC4=C(C=C(C=C4)S(=O)(=O)C)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.